Estrogen Receptor Binding Affinity: 100-Fold Higher Than Tamoxifen in Direct Comparative Assays
In competitive binding assays, LY117018 exhibits approximately 100-fold higher affinity for the estrogen receptor than tamoxifen. The relative binding affinity of LY117018 for the estradiol receptor was measured as equal to that of estradiol in both MCF-7 and ES-1 human breast cancer cell lines [1]. The inhibitory effect of tamoxifen on estradiol-induced t-PA gene expression was approximately 100 times lower than that of LY117018 in ES-1 cells [2]. This ER binding superiority is a quantifiable differentiator from the triphenylethylene class of antiestrogens.
| Evidence Dimension | Estrogen receptor binding affinity (relative) |
|---|---|
| Target Compound Data | Relative binding affinity equal to estradiol |
| Comparator Or Baseline | Tamoxifen: approximately 100-fold lower affinity |
| Quantified Difference | Approximately 100-fold higher ER affinity for LY117018 versus tamoxifen |
| Conditions | Competitive radioligand binding assays using MCF-7 and ES-1 human breast cancer cell lines; [3H]estradiol displacement |
Why This Matters
Higher ER affinity translates to lower required concentrations for receptor occupancy in competitive binding experiments, directly impacting assay design and dosing calculations for in vitro and in vivo studies.
- [1] Uchiumi T, Mizoguchi H, Hagino Y, Kohno K, Kuwano M. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, LY117018. Int J Cancer. 1991;48(1):80-85. View Source
- [2] Uchiumi T, Mizoguchi H, Hagino Y, Kohno K, Kuwano M. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, LY117018. Int J Cancer. 1991;48(1):80-85. Section: t-PA gene expression inhibition. View Source
